4-imino-N-(4-phenoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Description
4-imino-N-(4-phenoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a polycyclic heterocyclic compound characterized by a tetracyclic scaffold incorporating oxygen (3-oxa) and nitrogen (13-aza) atoms. The structure includes an imino group at position 4 and a carboxamide moiety linked to a 4-phenoxyphenyl substituent.
Properties
IUPAC Name |
4-imino-N-(4-phenoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c29-27-24(28(32)30-20-10-12-22(13-11-20)33-21-7-2-1-3-8-21)17-19-16-18-6-4-14-31-15-5-9-23(25(18)31)26(19)34-27/h1-3,7-8,10-13,16-17,29H,4-6,9,14-15H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBXXWYLSCUMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=C(C=C5)OC6=CC=CC=C6)CCCN3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-imino-N-(4-phenoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique tetracyclic structure which contributes to its biological activity. Its molecular formula is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 307.36 g/mol. The structural complexity allows for interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. For instance, studies on oxadiazole derivatives have shown strong free radical scavenging abilities and reducing power, suggesting that the compound may also possess similar antioxidant capabilities .
Anticancer Properties
The anticancer potential of related compounds has been explored extensively. For example, studies have demonstrated that certain phenoxyphenyl derivatives exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest . The specific mechanisms through which this compound exerts its anticancer effects remain to be fully elucidated but may involve modulation of signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been shown to inhibit key enzymes such as cholinesterases and glucosidases, which are critical in metabolic processes . The inhibition of these enzymes can lead to therapeutic effects in conditions like diabetes and neurodegenerative diseases.
Case Studies
The biological activity of the compound may be attributed to several mechanisms:
- Free Radical Scavenging : The presence of electron-donating groups in the structure may facilitate the neutralization of free radicals.
- Signal Transduction Pathways : Interaction with cellular receptors could modulate pathways involved in cell growth and apoptosis.
- Enzyme Interactions : Binding to active sites of enzymes could alter their function and inhibit substrate conversion.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs (Table 1), focusing on substituent effects, physicochemical properties, and inferred reactivity.
Table 1: Structural and Physicochemical Comparison of Analogs
*Estimated based on trifluoromethylphenyl substitution.
Key Observations:
The 3,4-dimethylphenyl substituent (XLogP3 = 4.7) in the analog from suggests moderate lipophilicity, balancing solubility and membrane permeability .
However, steric differences may modulate accessibility to binding pockets.
Structural Geometry and Reactivity: highlights that even isoelectronic compounds (similar valence electrons) may exhibit divergent reactivity if their structural geometries differ . For instance, the 4-CF₃-phenyl analog’s planar substituent could favor π-π stacking, whereas the phenoxy group’s bulk may restrict conformational flexibility.
Analytical Data :
- The 3,4-dimethylphenyl analog () has a well-characterized melting point (178–179°C) and spectroscopic data (¹H NMR, IR) , which could serve as a benchmark for comparing the target compound’s physical properties if experimental data were available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
